2-Methoxy-N-methylaniline

Description

The exact mass of the compound 2-Methoxy-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZWULOUXYKBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374852 | |

| Record name | 2-Methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-78-3 | |

| Record name | 2-Methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a methoxy and a secondary amine substituent on a benzene ring, imparts specific reactivity and properties that are of interest to the discerning chemist. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information.

Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Methoxy-N-methylaniline are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-N-methylaniline | [2] |

| Synonyms | N-Methyl-o-anisidine, N-Methyl-2-anisidine, (2-methoxy-phenyl)-methyl-amine | [3] |

| CAS Number | 10541-78-3 | [4] |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Colorless to brown viscous liquid or solid | [3] |

| Melting Point | 30-34 °C | [4] |

| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |

| Solubility | While specific quantitative data is not readily available, anilines are generally soluble in many common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [7] |

| LogP | 1.81 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Methoxy-N-methylaniline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 2-Methoxy-N-methylaniline.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 6.95 | t | 1H | Ar-H | |

| 6.82 | d | 1H | Ar-H | |

| 6.72 | t | 1H | Ar-H | |

| 6.66 | d | 1H | Ar-H | |

| 4.28 | s | 1H | N-H | |

| 3.89 | s | 3H | O-CH₃ | |

| 2.91 | s | 3H | N-CH₃ |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |

| 146.80 | Ar-C | |

| 139.29 | Ar-C | |

| 121.25 | Ar-C | |

| 116.19 | Ar-C | |

| 109.18 | Ar-C | |

| 109.18 | Ar-C | |

| 55.28 | O-CH₃ | |

| 30.26 | N-CH₃ |

Note: NMR data is based on reported values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxy-N-methylaniline reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3411 | Medium | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

Note: IR data is interpreted from general aniline spectra and may have slight variations.[8]

Mass Spectrometry (MS)

The mass spectrum of 2-Methoxy-N-methylaniline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Interpretation |

| 137 | Molecular ion [M]⁺ |

| 122 | [M - CH₃]⁺ |

| 106 | [M - OCH₃]⁺ |

| 94 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical aniline derivatives.

Synthesis and Purification

A common and effective method for the synthesis of 2-Methoxy-N-methylaniline is through the N-methylation of 2-methoxyaniline (o-anisidine).

Experimental Protocol: Synthesis

This protocol describes the N-methylation of 2-methoxyaniline using methanol in the presence of an iridium catalyst.

Materials:

-

2-methoxyaniline

-

Methanol

-

2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-methoxyaniline (1 equivalent) in the anhydrous solvent.

-

Add the 2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-5 mol%).

-

Add methanol (as the methylating agent, typically in excess).

-

Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

Experimental Protocol: Purification

The crude product can be purified by column chromatography.

Materials:

-

Crude 2-Methoxy-N-methylaniline

-

Silica gel (230-400 mesh)

-

Eluent: Petroleum Ether (PE) / Ethyl Acetate (EtOAc) mixture (e.g., 50:1 v/v)

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the PE/EtOAc mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the eluent under reduced pressure to yield purified 2-Methoxy-N-methylaniline.

Reactivity and Stability

Reactivity

The reactivity of 2-Methoxy-N-methylaniline is primarily governed by the interplay of the electron-donating methoxy and N-methylamino groups.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[2] However, the bulky methoxy group at the ortho position may sterically hinder substitution at one of the ortho sites. The methoxy group is also an activating, ortho, para-director. Due to the strong activation, reactions such as halogenation can proceed rapidly and may lead to polysubstitution.[6] Friedel-Crafts reactions are generally unsuccessful with anilines due to the reaction of the Lewis acid catalyst with the basic amino group.[2]

-

Basicity: The lone pair of electrons on the nitrogen atom makes 2-Methoxy-N-methylaniline basic. It will react with acids to form the corresponding ammonium salt.

-

Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[7] The oxidation can occur upon exposure to air and light.

Stability

2-Methoxy-N-methylaniline should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong acids. Over time, and with exposure to air and light, the compound may darken due to the formation of oxidation products.[7]

Applications in Drug Development

While 2-Methoxy-N-methylaniline itself is not typically an active pharmaceutical ingredient, it is a key building block in the synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties. At present, there is no specific information available in the searched literature linking 2-Methoxy-N-methylaniline to direct interactions with biological signaling pathways. Its primary role in drug development is as a synthetic intermediate.

Safety Information

It is imperative to handle 2-Methoxy-N-methylaniline with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

-

P363: Wash contaminated clothing before reuse.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[6]

-

Skin Protection: Chemical resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6]

Conclusion

2-Methoxy-N-methylaniline is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established laboratory procedures. A thorough understanding of its reactivity and safe handling practices is essential for its effective use in research and development, particularly in the synthesis of novel compounds for the pharmaceutical and other chemical industries. While its direct biological activity is not extensively documented, its role as a precursor to more complex molecules underscores its importance in the field of organic chemistry.

References

An In-Depth Technical Guide to 2-Methoxy-N-methylaniline (CAS 10541-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an aromatic organic compound with the CAS number 10541-78-3.[1][2] Its structure, featuring a benzene ring substituted with a methoxy group and an N-methylated amino group, makes it a valuable intermediate in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of both a methoxy and an N-methyl aniline functional group characterizes this compound, which typically appears as a colorless to pale yellow liquid or a solid, depending on its purity and the ambient temperature.[2] Its aromatic nature makes it a key component in the synthesis of dyes and as an intermediate in broader organic synthesis, particularly in the development of pharmaceuticals.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxy-N-methylaniline is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [3][4][5] |

| Molecular Weight | 137.18 g/mol | [3][4][5] |

| CAS Number | 10541-78-3 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 30-34 °C | [1] |

| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |

| logP | 1.81 | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C |

Spectral Data

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.4 Hz (1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H), 3.89 (s, 3H), 2.91 (s, 3H)[6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.80 (s), 139.29 (s), 121.25 (s), 116.19 (s), 109.18 (d, J = 8.7 Hz), 55.28 (s), 30.26 (s)[6] |

| GC-MS (m/z) | 137.08 (calc. 137.11)[6] |

Synthesis and Experimental Protocols

2-Methoxy-N-methylaniline is typically synthesized via the N-methylation of 2-methoxyaniline (o-anisidine). Several methods can be employed for this transformation, with reductive amination being a common and efficient approach.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from general methods for the N-methylation of anilines using formaldehyde and a reducing agent.[7]

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).[7]

-

Aldehyde Addition: To the stirred solution, add aqueous formaldehyde (37% solution, 12 mmol, 1.0 mL).[7]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Reduction: Cool the reaction mixture to 0°C in an ice bath.[7]

-

Reducing Agent Addition: Slowly and portion-wise, add sodium borohydride (15 mmol, 0.57 g) over approximately 30 minutes, ensuring the temperature remains below 10°C.[7]

-

Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for an additional 2-3 hours.[7]

-

Quenching: Carefully and slowly add water (20 mL) to the reaction mixture to quench the excess sodium borohydride.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and then filter.[7]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-N-methylaniline.[7]

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.[8]

Caption: Synthesis and application workflow of 2-Methoxy-N-methylaniline.

Applications in Research and Development

2-Methoxy-N-methylaniline serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2]

-

Pharmaceutical Synthesis: Substituted anilines are crucial structural motifs in many drug candidates.[9] 2-Methoxy-N-methylaniline's structure allows for its incorporation into more complex molecules with potential biological activity. It can be used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a key step in the synthesis of many pharmaceutical compounds.[8] While specific signaling pathways directly involving 2-Methoxy-N-methylaniline are not extensively documented, its role as a precursor to bioactive molecules is well-established. The strategic placement of substituents on the aniline ring is a critical aspect of medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

-

Dye Synthesis: Aromatic amines are fundamental precursors in the synthesis of azo dyes.[7] The amino group of 2-Methoxy-N-methylaniline can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored dyes.[7][10] The methoxy and methyl substituents on the aniline ring can influence the color, solubility, and fastness properties of the resulting dyes.

Safety, Handling, and Storage

2-Methoxy-N-methylaniline is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[3]

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep in a dark place under an inert atmosphere at room temperature.

Conclusion

2-Methoxy-N-methylaniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its unique substitution pattern provides a useful scaffold for the construction of more complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 1. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]

- 2. CAS 10541-78-3: 2-METHOXY-N-METHYANILINE | CymitQuimica [cymitquimica.com]

- 3. 2-メトキシ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. scialert.net [scialert.net]

- 8. escholarship.org [escholarship.org]

- 9. benchchem.com [benchchem.com]

- 10. impactfactor.org [impactfactor.org]

physical and chemical properties of 2-Methoxy-N-methylaniline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a versatile intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Properties and Data

2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is an aromatic amine characterized by a methoxy and a methylamino group substituted on a benzene ring. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Physical Properties

The physical characteristics of 2-Methoxy-N-methylaniline are summarized in the table below. The compound is a solid at standard room temperature, with a melting point just above it.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 30-34 °C | [3][4] |

| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |

| Solubility | The related compound o-anisidine is soluble in ethanol, ether, and chloroform, and slightly soluble in water. It is anticipated that 2-Methoxy-N-methylaniline exhibits similar solubility. | [5] |

Chemical and Spectroscopic Properties

Key chemical identifiers and predicted spectroscopic data are provided for the unambiguous identification and characterization of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-N-methylaniline | [1] |

| CAS Number | 10541-78-3 | [2][6] |

| Synonyms | N-Methyl-o-anisidine, N-Methyl-2-anisidine, Benzenamine, 2-methoxy-N-methyl- | [2] |

| pKa (Predicted) | 4.80 ± 0.10 | [4] |

| XLogP3 | 2.2 | [1] |

Experimental Protocols

The synthesis of 2-Methoxy-N-methylaniline is most commonly achieved through the N-methylation of its primary amine precursor, 2-methoxyaniline (o-anisidine). A general and effective method for this transformation is reductive amination.

Synthesis of 2-Methoxy-N-methylaniline via Reductive Amination

This protocol details the synthesis of 2-Methoxy-N-methylaniline from 2-methoxyaniline and formaldehyde, using sodium borohydride as the reducing agent.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Methanol (MeOH)

-

Aqueous formaldehyde (37% solution)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (e.g., 10.0 g, 81.2 mmol) in methanol (100 mL). Stir the solution at room temperature until the aniline is completely dissolved.

-

Imine Formation: To the stirred solution, add aqueous formaldehyde (37% solution, 7.4 mL, 97.4 mmol). Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (4.6 g, 121.8 mmol) portion-wise over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Completion: After the complete addition of NaBH₄, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-N-methylaniline.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure product.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the key relationships in the experimental process.

Caption: Workflow for the synthesis and purification of 2-Methoxy-N-methylaniline.

Caption: Key reagent relationships in the synthesis of 2-Methoxy-N-methylaniline.

References

- 1. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 3. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]

- 4. 2-METHOXY-N-METHYANILINE | 10541-78-3 [amp.chemicalbook.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]

An In-Depth Technical Guide to 2-Methoxy-N-methylaniline

Abstract: This document provides a comprehensive technical overview of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a key organic intermediate. It details the compound's structural formula, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information. The content is structured to serve as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a methylamino group (-NHCH₃) at positions 2 and 1, respectively.

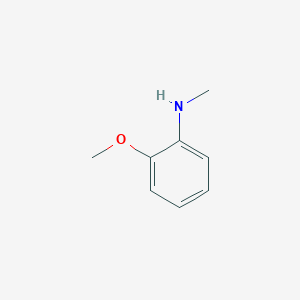

Figure 1: 2D Structural Representation of 2-Methoxy-N-methylaniline

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-methoxy-N-methylaniline[1] |

| Synonyms | N-methyl-o-anisidine, N-Methyl-2-anisidine, Benzenamine, 2-methoxy-N-methyl-[2][3][4] |

| CAS Number | 10541-78-3[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₁NO[1][2][3][4][5][6] |

| Molecular Weight | 137.18 g/mol [1][2][5][6] |

| SMILES | CNc1ccccc1OC[5] |

| InChI | 1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3[1][3][4][5] |

| InChIKey | KNZWULOUXYKBLH-UHFFFAOYSA-N[1][3][4][5] |

Physicochemical Properties

This section tabulates the key physical and chemical properties of 2-Methoxy-N-methylaniline.

| Property | Value |

| Appearance | Pale yellow solid or liquid[3][4] |

| Melting Point | 30-34 °C[2][4][5] |

| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg[2] |

| Density | 1.0 ± 0.1 g/cm³[2] |

| Flash Point | 98 °C (closed cup)[5] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[2] |

| LogP | 1.81[2] |

| pKa | 4.80 ± 0.10 (Predicted)[4] |

Spectroscopic Data

The structural identity and purity of 2-Methoxy-N-methylaniline are typically confirmed using various spectroscopic techniques. Key data are summarized below.

| Spectrum Type | Data Highlights |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 6.89 (t, J = 7.4 Hz, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).[7] |

| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 146.80, 139.29, 121.25, 116.19, 109.18, 55.28, 30.26.[7] |

| Mass Spec. (GC-MS) | m/z: 137.08 (Calculated: 137.11)[7] |

| Infrared (IR) | Vapor phase IR spectral data are available for this compound.[1] |

Experimental Protocols

A common method for synthesizing 2-Methoxy-N-methylaniline is the N-methylation of 2-methoxyaniline (o-anisidine) using methanol as a methylating agent over a heterogeneous catalyst.

Principle: The reaction proceeds via a borrowing hydrogen mechanism, where the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then reacts with the primary amine to form an imine. Subsequent reduction of the imine yields the desired N-methylated product.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Methanol (reagent and solvent)

-

Heterogeneous Catalyst (e.g., Ni/ZnAlOx)[8]

-

Inert Gas (Nitrogen or Argon)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether (PE)

-

Sodium Sulfate (Na₂SO₄)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Activation: The catalyst is prepared and activated as per literature procedures (e.g., calcination followed by reduction under H₂/Ar).[8]

-

Reactor Charging: To a high-pressure autoclave, add 2-methoxyaniline (1.0 mmol), the activated catalyst (e.g., 40 mg), and methanol (10 mL).[8]

-

Inerting: Seal the reactor and purge several times with an inert gas (e.g., Nitrogen) to remove air. Pressurize the reactor to the desired pressure (e.g., 1 MPa N₂).[8]

-

Reaction: Heat the mixture to the reaction temperature (e.g., 160 °C) with constant stirring.[8] Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

-

Work-up: After completion (typically 16-24 hours), cool the reactor to room temperature and vent the pressure.

-

Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to remove excess methanol. The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1) to yield pure 2-Methoxy-N-methylaniline.[7]

-

Drying: Combine the pure fractions, remove the solvent in vacuo, and dry the final product over anhydrous Na₂SO₄.

Figure 2: General workflow for the synthesis and purification of 2-Methoxy-N-methylaniline.

The identity and purity of the synthesized product must be rigorously confirmed.

Procedure:

-

Thin-Layer Chromatography (TLC): Initially, assess the purity of the column fractions and the final product against the starting material.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight of the product (m/z 137) and determine its purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the precise molecular structure. The resulting spectra should match the reference data.[7]

-

Infrared (IR) Spectroscopy: Use IR spectroscopy to identify characteristic functional groups.

Figure 3: Logical workflow for the analytical characterization of the final product.

Safety and Handling

2-Methoxy-N-methylaniline is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[4][5] |

| Signal Word | Warning [4][5] |

| Hazard Statements | H302: Harmful if swallowed.[1][5] H317: May cause an allergic skin reaction.[1][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P272: Contaminated work clothing should not be allowed out of the workplace.[5] P280: Wear protective gloves/eye protection/face protection.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| Storage | Keep in a dark, cool, dry, and well-ventilated place.[4][9] Store under an inert atmosphere.[4] |

| Personal Protective Eq. | Use N95 (US) dust mask, chemical safety goggles, and gloves.[5] |

Applications

As an organic synthesis intermediate, 2-Methoxy-N-methylaniline serves as a building block for more complex molecules. Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where the substituted aniline moiety is a common feature in bioactive compounds.[4]

References

- 1. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-N-methylaniline | CAS#:10541-78-3 | Chemsrc [chemsrc.com]

- 3. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 4. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]

- 5. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-N-methylaniline, a significant chemical intermediate in various fields, including pharmaceutical and dye industries. This document details its chemical properties, synthesis protocols, and potential metabolic pathways, presenting data in a structured and accessible format for scientific professionals.

Chemical Identity and Properties

The formal IUPAC name for this compound is 2-methoxy-N-methylaniline.[1] It is also commonly known by synonyms such as N-Methyl-o-anisidine and (2-methoxyphenyl)methylamine.[2]

Table 1: Physicochemical Properties of 2-Methoxy-N-methylaniline

| Property | Value | Reference(s) |

| IUPAC Name | 2-methoxy-N-methylaniline | [1] |

| CAS Number | 10541-78-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁NO | [1][2][4][5] |

| Molecular Weight | 137.18 g/mol | [1][3][4][5] |

| Appearance | Liquid | [2] |

| Melting Point | 30-34 °C | [3][5] |

| Flash Point | 98 °C (closed cup) | [3][5] |

| Purity (Typical) | 97-98% | [2][3] |

| InChI Key | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CNC1=CC=CC=C1OC | [1][3] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Codes |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| May cause an allergic skin reaction | Skin Sensitization (Category 1) | P261, P272, P280, P302+P352, P333+P317, P362+P364 |

Data aggregated from ECHA C&L Inventory notifications.[1][3]

Synthesis Methodologies

The N-methylation of anilines is a fundamental transformation in organic synthesis.[6] Several methods are established for the synthesis of 2-Methoxy-N-methylaniline, primarily through the methylation of 2-methoxyaniline (o-anisidine).

Reductive amination is a widely used and efficient method for N-methylation.[6] This process involves the reaction of 2-methoxyaniline with formaldehyde to form an intermediate imine, which is subsequently reduced in-situ to the desired secondary amine.

Materials:

-

2-Methoxyaniline (1.0 equiv.)

-

Formaldehyde (37% in H₂O, 1.1 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-methoxyaniline in dichloroethane, add formaldehyde.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in portions over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Methoxy-N-methylaniline.

A more recent, greener approach involves the use of methanol as a methylating agent over a heterogeneous catalyst, such as Nickel-based catalysts.[7]

Materials:

-

Aniline (e.g., 2-methoxyaniline) (1.0 mmol)

-

Methanol (10 mL)

-

Ni/ZnAlOx catalyst (40 mg)

-

Sodium hydroxide (NaOH) (0.25 equiv., optional base)

-

Nitrogen (N₂) gas

Procedure:

-

Add 2-methoxyaniline, the Ni/ZnAlOx catalyst, and methanol to a 50 mL autoclave equipped with a magnetic stirrer. If a base is used, add NaOH.[7]

-

Purge the autoclave with nitrogen gas five times to remove air, then charge with 1 MPa of N₂.[7]

-

Heat the reaction to 160 °C and stir at 1000 rpm for 16-24 hours.[7]

-

After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using an internal standard to determine conversion and yield.[7]

-

The product can be isolated by filtering the catalyst and removing the solvent, followed by purification.

Chemical Reactivity and Electronic Effects

The reactivity of the nitrogen atom in 2-Methoxy-N-methylaniline is primarily governed by its nucleophilicity. This is influenced by the electronic effects of the substituents on the aromatic ring.[8] The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. The N-methyl group is also electron-donating through an inductive effect. These combined effects make the nitrogen atom in 2-Methoxy-N-methylaniline a potent nucleophile.[8]

Caption: Electronic effects influencing the nucleophilicity of 2-Methoxy-N-methylaniline.

Potential Metabolic Pathways

While specific metabolic studies on 2-Methoxy-N-methylaniline are limited, the metabolism of structurally related aniline derivatives provides a predictive framework. The metabolism of anilines often involves cytochrome P450 (CYP) enzymes.[9] For instance, the metabolism of 2-methoxy-4-nitroaniline primarily proceeds via hydroxylation of the phenyl ring, followed by conjugation with sulfate or glucuronic acid.[10] Similarly, N-nitroso-N-methylaniline metabolism by CYP2B1 involves both denitrosation and alpha-C-hydroxylation.[9]

Based on these precedents, a putative metabolic pathway for 2-Methoxy-N-methylaniline would likely involve N-demethylation, O-demethylation, and aromatic hydroxylation, followed by phase II conjugation reactions for excretion.

References

- 1. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 3. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]

- 6. 2-Methoxy-N-methylaniline | 10541-78-3 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-N-methylaniline

This technical guide provides a comprehensive overview of 2-Methoxy-N-methylaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its potential applications in medicinal chemistry, supported by relevant data and visualizations.

Core Chemical and Physical Properties

2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an organic compound with the chemical formula C₈H₁₁NO.[1][2] Its molecular structure consists of an aniline ring substituted with a methoxy group at the ortho position and a methyl group on the nitrogen atom. This substitution pattern imparts specific chemical properties that make it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Methoxy-N-methylaniline

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Exact Mass | 137.084063974 Da | [3] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| CAS Number | 10541-78-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Melting Point | 30-34 °C | N/A |

| Boiling Point | 115 °C | N/A |

| Density | 1.032±0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| XLogP3 | 2.2 | [3] |

| InChI Key | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 2-Methoxy-N-methylaniline and related compounds, which are crucial for its application in research and development.

A general and efficient procedure for the N-methylation of ortho-substituted aromatic amines, including the synthesis of 2-Methoxy-N-methylaniline, utilizes methanol as the methylating agent catalyzed by an iridium complex.[4]

Materials and Equipment:

-

2-Methoxyaniline (o-anisidine)

-

Methanol (reagent and solvent)

-

2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Column chromatography apparatus (Silica gel)

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-methoxyaniline with the iridium catalyst in methanol.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 110 °C) for a designated period.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. A typical eluent system for this separation is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[4] The final product, 2-methoxy-N-methylaniline, is obtained as an oil with a reported yield of up to 96%.[4]

The identity and purity of 2-Methoxy-N-methylaniline can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and semi-volatile organic compounds like substituted anilines.[5][6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane, methanol).

-

GC Conditions:

-

Column: A capillary column such as a MN-OPTIMA-5-Amin (30 m, 0.25 mm ID, 0.5 µm film thickness) is suitable.[7]

-

Inlet: Split injection at 250 °C.[7]

-

Carrier Gas: Helium.[7]

-

Temperature Program: An example program is: hold at 50 °C for 5 minutes, then ramp to 280 °C at 8 °C/min, and hold for 15 minutes.[7]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: A mass spectrometer operating in full scan mode.

-

-

Data Analysis: The retention time and the mass spectrum of the sample are compared with those of a reference standard. The calculated mass for 2-Methoxy-N-methylaniline is 137.11, and a measured m/z of 137.08 has been reported.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately: 6.89-6.83 (m, 1H), 6.78 (dd, J = 7.4 Hz, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).[4]

-

¹³C NMR (101 MHz, CDCl₃): The expected chemical shifts (δ) are approximately: 146.80, 139.29, 121.25, 116.19, 109.18, 55.28 (OCH₃), 30.26 (NCH₃).[4]

Applications in Drug Development

Substituted anilines are a crucial class of intermediates in the pharmaceutical industry due to their versatile chemical reactivity and their presence in a wide range of biologically active molecules.[8][9] While anilines can present challenges such as metabolic instability and potential toxicity, their strategic use and modification are central to medicinal chemistry.[8]

3.1. Role as a Pharmacophore and Building Block

2-Methoxy-N-methylaniline serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline scaffold can be modified to fine-tune the pharmacological properties of a drug candidate, including its bioavailability, solubility, and selectivity for its biological target.[8]

3.2. Potential in Cancer Therapy

Derivatives of substituted anilines have shown significant promise as anticancer agents.[10][11][12]

-

Kinase Inhibitors: 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are receptor tyrosine kinases often dysregulated in cancer.[13] Inhibition of these kinases can disrupt signaling pathways involved in tumor growth, survival, and metastasis.

-

Antimicrotubule Agents: Certain 7-anilino triazolopyrimidine compounds act as potent antimicrotubule agents, inhibiting tubulin polymerization.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a key mechanism for many successful chemotherapy drugs.

The following diagram illustrates a conceptual workflow for the integration of a substituted aniline, such as 2-Methoxy-N-methylaniline, into a drug discovery pipeline targeting kinase inhibition.

Caption: A conceptual workflow for drug discovery involving substituted anilines.

The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like c-Met, which can be targeted by inhibitors derived from substituted anilines.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Substituted anilines, including 2-Methoxy-N-methylaniline, should be handled with care. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for 2-Methoxy-N-methylaniline

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) |

| May cause an allergic skin reaction | H317 | Skin Sensitization 1 |

This technical guide consolidates the available information on 2-Methoxy-N-methylaniline, providing a foundation for its synthesis, characterization, and potential application in research and drug development. The provided protocols and conceptual frameworks are intended to guide further investigation into this and related substituted anilines.

References

- 1. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. epa.gov [epa.gov]

- 6. d-nb.info [d-nb.info]

- 7. pure.mpg.de [pure.mpg.de]

- 8. cresset-group.com [cresset-group.com]

- 9. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 10. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - ProQuest [proquest.com]

- 12. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of 2-Methoxy-N-methylaniline. The following table summarizes these properties.

| Property | Value | Conditions |

| Melting Point | 30-34 °C | Literature Value[1][2] |

| Boiling Point | 228-230 °C | at 1013 hPa[2] |

| 115 °C | Not specified (likely at reduced pressure)[1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization. Below are detailed methodologies for these key experiments.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 2-Methoxy-N-methylaniline is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Sample Preparation: Approximately 0.5-1 mL of 2-Methoxy-N-methylaniline is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. This assembly is then immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.

-

Reading the Boiling Point: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Synthetic Workflow Visualization

The N-methylation of anilines is a common synthetic transformation. The following diagram illustrates a general workflow for the synthesis of an N-methylaniline derivative from a primary aniline, a process relevant to the production of 2-Methoxy-N-methylaniline.

Caption: General workflow for the N-alkylation of a primary aniline.

References

A Comprehensive Technical Review of 2-Methoxy-N-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique structural features, including a nucleophilic secondary amine and an electron-donating methoxy group on the aromatic ring, make it a valuable precursor for the synthesis of a variety of complex organic molecules. This technical guide provides an in-depth review of 2-Methoxy-N-methylaniline, covering its chemical and physical properties, synthesis, and, most notably, its emerging role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of this moiety into drug candidates can significantly influence their pharmacological profiles.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Methoxy-N-methylaniline is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of 2-Methoxy-N-methylaniline

| Property | Value | Source |

| CAS Number | 10541-78-3 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Liquid or pale yellow solid | [1] |

| Melting Point | 30-34 °C | [3] |

| Flash Point | 98 °C (closed cup) | |

| Purity | Typically ≥97% | [1] |

| InChI | InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | [1] |

| InChIKey | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1] |

| SMILES | CNc1ccccc1OC |

Table 2: Spectroscopic Data for 2-Methoxy-N-methylaniline

| Spectroscopy | Data Highlights | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.24–7.16 (m, 1H), 6.91-6.85 (m, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H), 3.89 (s, 3H), 2.91 (s, 3H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.80 (s), 139.29 (s), 121.25 (s), 116.19 (s), 109.18 (d, J = 8.7 Hz), 55.28 (s), 30.26 (s) | [4] |

| GC-MS (m/z) | 137.08 (calc. 137.11) | [4] |

Synthesis and Reactivity

2-Methoxy-N-methylaniline is typically synthesized via the N-methylation of 2-methoxyaniline (o-anisidine). Various methods can be employed for this transformation, including reductive amination and reactions with methylating agents.

Experimental Protocol 1: Reductive N-methylation of 2-Methoxyaniline

This protocol is a general method adapted for the synthesis of 2-Methoxy-N-methylaniline.

Materials:

-

2-Methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol) in methanol (25 mL).

-

Imine Formation: Add aqueous formaldehyde (12 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and portion-wise, add sodium borohydride (15 mmol) to the stirred solution.

-

Reaction: After the complete addition of the reducing agent, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

-

Quenching: Slowly add water (20 mL) to the reaction mixture to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methoxy-N-methylaniline.

Experimental Protocol 2: Ruthenium-Catalyzed N-methylation of 2-Methoxyaniline with Methanol

This method utilizes methanol as a C1 source in the presence of a ruthenium catalyst.[5]

Materials:

-

2-Methoxyaniline

-

(DPEPhos)RuCl₂PPh₃ catalyst (or similar Ru-complex)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous methanol (CH₃OH)

-

Schlenk tube

Procedure:

-

Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.5 mol%), 2-methoxyaniline (1.0 mmol), and cesium carbonate (0.5 mmol).[5]

-

Solvent Addition: Add anhydrous methanol (1 mL) to the tube.[5]

-

Reaction: Seal the Schlenk tube and stir the mixture at 140 °C for 12 hours.[5]

-

Work-up: After cooling to room temperature, the reaction mixture can be analyzed and the product isolated and purified using standard techniques such as column chromatography.

Applications in Drug Development

The primary application of 2-Methoxy-N-methylaniline in drug development is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These receptors are crucial in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Derivatives of 2-Methoxy-N-methylaniline are incorporated into heterocyclic scaffolds, such as quinazolines and quinolines, to generate potent and selective inhibitors.[7][8] The 4-anilinoquinazoline and 4-anilinoquinoline cores are privileged structures in medicinal chemistry for their ability to bind to the ATP-binding site of kinases.[7]

Synthesis of 4-Anilinoquinazoline Scaffolds

The nucleophilic nitrogen of 2-Methoxy-N-methylaniline is crucial for its reaction with chloro-substituted heterocycles, a common strategy for constructing the core of many EGFR inhibitors.

General synthesis of 4-anilinoquinazoline kinase inhibitor cores.

Role in EGFR and VEGFR-2 Inhibition

Quinazoline derivatives synthesized using 2-Methoxy-N-methylaniline have shown potent inhibitory activity against EGFR and VEGFR-2.[6] For instance, novel 4-anilinoquinazoline derivatives have been designed as hypoxia-selective dual inhibitors of these kinases.[6] The substitution pattern on the aniline ring, provided by 2-Methoxy-N-methylaniline, is critical for achieving high potency and selectivity.

While a specific signaling pathway for a drug derived directly from 2-Methoxy-N-methylaniline is not extensively detailed in the literature, the general mechanism of action for 4-anilinoquinazoline-based EGFR inhibitors is well-established. These inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This ultimately blocks the activation of pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.

General mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives.

Safety and Handling

2-Methoxy-N-methylaniline is classified as harmful if swallowed and may cause an allergic skin reaction.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Table 3: GHS Hazard Information for 2-Methoxy-N-methylaniline

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Conclusion

2-Methoxy-N-methylaniline is a versatile and valuable building block in organic synthesis with significant potential in drug discovery. Its application in the synthesis of potent kinase inhibitors, particularly for cancer therapy, highlights its importance to medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in the development of novel therapeutics. Further research into derivatives of 2-Methoxy-N-methylaniline is likely to yield new and improved drug candidates targeting a range of diseases.

References

- 1. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]

- 2. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-Methoxy-N-methylaniline: A Versatile Intermediate in Organic Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is a valuable aromatic amine that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, combining a secondary amine and a methoxy group on an aromatic ring, make it a key building block in the pharmaceutical and fine chemical industries. This document provides a detailed overview of its synthesis, key applications with experimental protocols, and spectroscopic data for researchers, scientists, and drug development professionals.

Synthesis of 2-Methoxy-N-methylaniline

The primary route for the synthesis of 2-Methoxy-N-methylaniline involves the N-methylation of 2-methoxyaniline (o-anisidine). Various methods have been developed to achieve this transformation, with catalytic approaches offering high efficiency and selectivity.

One notable method utilizes an Iridium(I) complex as a catalyst for the N-methylation of 2-methoxyaniline using methanol as the methylating agent. This reaction proceeds with high conversion under specific conditions.

Table 1: Iridium-Catalyzed N-Methylation of 2-Methoxyaniline

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 3 | 150 | 48 | >95 |

Reaction conditions: 2-methoxyaniline (0.5 mmol), Cs2CO3 (50 mol %), methanol (1.5 mL).

A general workflow for the synthesis of N-methylated anilines, adaptable for 2-Methoxy-N-methylaniline, is reductive amination. This involves the reaction of the primary amine with an aldehyde, such as formaldehyde, to form an imine, which is then reduced in situ.

Caption: Reductive amination workflow for 2-Methoxy-N-methylaniline synthesis.

Applications in Organic Synthesis

2-Methoxy-N-methylaniline is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.

Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. While specific protocols starting from 2-Methoxy-N-methylaniline are not abundantly available in the literature, general methods for quinoline synthesis, such as the Combes synthesis, can be adapted. This typically involves the reaction of an aniline with a β-diketone under acidic conditions.

Caption: General scheme for Combes quinoline synthesis.

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs. The synthesis of benzodiazepine derivatives can involve the condensation of an o-phenylenediamine with a β-ketoester or other suitable carbonyl compounds. While 2-Methoxy-N-methylaniline is not a direct precursor in the most common benzodiazepine syntheses, its derivatives could potentially be utilized in the construction of related fused heterocyclic systems.

Experimental Protocols

Protocol 1: Iridium-Catalyzed N-Methylation of 2-Methoxyaniline

Materials:

-

2-Methoxyaniline

-

Methanol

-

Cesium Carbonate (Cs₂CO₃)

-

[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

NHC ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0075 mmol, 1.5 mol%) and the NHC ligand (0.015 mmol, 3 mol%).

-

Add cesium carbonate (0.25 mmol, 50 mol%) and 2-methoxyaniline (0.5 mmol).

-

Add methanol (1.5 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 150 °C in an oil bath for 48 hours with vigorous stirring.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-Methoxy-N-methylaniline.

Protocol 2: General Reductive Amination for N-Methylation

Materials:

-

2-Methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-methoxyaniline (10 mmol) in the chosen solvent (e.g., 50 mL of DCM).

-

Add formaldehyde (12 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH(OAc)₃, 15 mmol) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-Methoxy-N-methylaniline.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Methoxy-N-methylaniline

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 6.8-7.2 (m, 4H, Ar-H), 4.9 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.8 (s, 3H, NCH₃) |

| ¹³C NMR | Predicted δ (ppm): 148.0, 139.0, 122.0, 121.0, 115.0, 110.0, 55.5, 31.0 |

| IR (cm⁻¹) | Characteristic Peaks: 3400-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (Ar-O stretch) |

Note: The NMR data are predicted values and may vary slightly from experimental results.

Conclusion

2-Methoxy-N-methylaniline is a key synthetic intermediate with significant potential in the development of novel organic compounds. The protocols and data presented here provide a valuable resource for researchers engaged in organic synthesis and drug discovery. Further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies for the preparation of complex and biologically important molecules.

2-Methoxy-N-methylaniline: A Versatile Intermediate in Pharmaceutical Synthesis

Application Note AN2025-12-24

Introduction

2-Methoxy-N-methylaniline is a valuable substituted aniline that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a methoxy group ortho to an N-methylated amine on a benzene ring, provides a unique combination of electronic and steric properties that are advantageous for the construction of complex molecular architectures. This intermediate is particularly useful in the synthesis of kinase inhibitors, antipsychotics, and other therapeutic agents. The presence of the N-methyl group can enhance metabolic stability and modulate the pharmacological activity of the final drug molecule. This document outlines the applications of 2-Methoxy-N-methylaniline in pharmaceutical synthesis, providing detailed experimental protocols and quantitative data for key transformations.

Synthetic Applications

2-Methoxy-N-methylaniline is a versatile precursor for the synthesis of a range of pharmaceutical scaffolds. Its nucleophilic nitrogen atom readily participates in coupling reactions, while the aromatic ring can be further functionalized.

1. Synthesis of Kinase Inhibitors:

Substituted anilines are crucial components of many kinase inhibitors, often forming the "hinge-binding" motif that interacts with the ATP-binding site of the kinase. 2-Methoxy-N-methylaniline can be utilized in the synthesis of potent and selective kinase inhibitors. For instance, in the development of inhibitors for Casein Kinase 2 (CSNK2A), a related compound, 2-methoxyaniline, was shown to be an effective isosteric replacement for larger heterocyclic systems, improving overall kinase selectivity.[1] The N-methyl group in 2-Methoxy-N-methylaniline can further enhance binding affinity and pharmacokinetic properties.

2. Precursor for Heterocyclic Scaffolds:

The aniline moiety is a common starting point for the construction of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[2] Cyclization reactions involving the amine and ortho-methoxy group can be envisioned to form benzoxazine or other related heterocyclic systems.

3. Intermediate in the Synthesis of Bioactive Molecules:

While direct large-scale synthesis of blockbuster drugs from 2-Methoxy-N-methylaniline is not widely documented, its structural motifs are present in various bioactive molecules. For example, the related 2-(2-methoxyphenoxy)ethanamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.[3][4][5] Methodologies used for the synthesis and manipulation of this related compound can often be adapted for 2-Methoxy-N-methylaniline.

Data Presentation

Table 1: N-Methylation of 2-Methoxyaniline to 2-Methoxy-N-methylaniline

| Method | Methylating Agent | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reductive Amination | Formaldehyde (37% aq.) | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | ~95% (estimated) | [6] |

| Eschweiler-Clarke | Formaldehyde / Formic Acid | - | Water | Reflux | Variable | [6] |

| Catalytic N-Methylation | Methanol | Ru(II) Complex | - | 140 | High | [7] |

Table 2: Representative Reactions of Substituted Anilines in Pharmaceutical Synthesis

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Amide Coupling | 4-Fluoro-2-methoxyaniline | Carboxylic Acid, EDCI, HOBt | Amide | >90% | [6] |

| Buchwald-Hartwig Amination | 2-methoxy-5-nitroaniline | Aryl Halide, Pd catalyst, Ligand | Diaryl Amine | 45-55% | [1] |

| Suzuki Coupling | 2,6-diiodopyrazine | (4-(methoxycarbonyl)phenyl)boronic acid | Substituted Pyrazine | Modest | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-N-methylaniline via Reductive Amination

This protocol is adapted from general procedures for the N-methylation of anilines.[6]

1. Materials:

-

2-Methoxyaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2. Procedure:

-

In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).

-

Add aqueous formaldehyde solution (12 mmol, 1.0 mL) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, maintaining the temperature below 10°C.

-